molecular formula C16H18O3P+ B14238288 Bis(2,6-dimethylphenoxy)(oxo)phosphanium CAS No. 537424-05-8

Bis(2,6-dimethylphenoxy)(oxo)phosphanium

Cat. No.: B14238288
CAS No.: 537424-05-8
M. Wt: 289.29 g/mol
InChI Key: SCLZMTSGWZBTGX-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenoxy)(oxo)phosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to two 2,6-dimethylphenoxy groups and an oxo (P=O) moiety. The 2,6-dimethylphenoxy substituents provide steric bulk due to the ortho-methyl groups, which influence reactivity, solubility, and binding interactions.

Properties

IUPAC Name

bis(2,6-dimethylphenoxy)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3P/c1-11-7-5-8-12(2)15(11)18-20(17)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZMTSGWZBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)O[P+](=O)OC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617663
Record name Bis(2,6-dimethylphenoxy)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537424-05-8
Record name Bis(2,6-dimethylphenoxy)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-dimethylphenoxy)(oxo)phosphanium typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylphenoxy)(oxo)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,6-dimethylphenoxy)(oxo)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenoxy)(oxo)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Target Compound : Bis(2,6-dimethylphenoxy)(oxo)phosphanium
  • Substituents: Two 2,6-dimethylphenoxy groups, one oxo group.
  • Electronic Effects: The oxo group increases electrophilicity at phosphorus, while the electron-donating methyl groups on the phenoxy rings moderate this effect.
  • Steric Hindrance : High due to ortho-methyl groups, reducing accessibility to the phosphorus center .
Mexiletine Analogs (e.g., Compound III)
  • Structure: (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine ().
  • Key Differences: Contains a primary amine backbone instead of a phosphonium core. The 2,6-dimethylphenoxy group is retained, contributing to lipophilicity.
  • Pharmacology : Demonstrated potent use-dependent sodium channel blockade (IC₅₀ = 15 μM) due to enhanced lipophilicity from methyl groups .
Aryl-Substituted Phosphines (e.g., (2,6-Dimethylphenyl)diphenylphosphine)
  • Structure : Diphenyl-(2,6-dimethylphenyl)phosphine (CAS 117672-33-0, ).
  • Key Differences : Neutral phosphine (P(III)) vs. phosphanium (P(V)). Lacks the oxo group, reducing electrophilicity.
  • Applications : Likely used as a ligand in catalysis, leveraging steric bulk for selectivity .
Bis(2-methoxyphenyl)phosphine
  • Structure : Two 2-methoxyphenyl groups attached to phosphorus (CAS 10177-79-4, ).
  • Key Differences : Methoxy groups are less bulky than methyl, and the absence of an oxo group results in a neutral P(III) center.
  • Reactivity : Less electrophilic compared to the target compound, favoring ligand-metal coordination .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioactivity
  • The oxo group may moderate this by introducing polarity.
  • Mexiletine Analogs: Compound III (2,6-dimethylphenoxy substituent) showed 2-fold greater potency than mexiletine, attributed to increased lipophilicity (logP ~2.5–3.0) .
  • Phosphonium Salts : Neutral phosphines (e.g., (2,6-dimethylphenyl)diphenylphosphine) lack ionic character, reducing solubility in polar solvents compared to phosphanium salts .
Use-Dependent Sodium Channel Blockade
  • Compound III : IC₅₀ = 15 μM for use-dependent block, outperforming mexiletine (IC₅₀ = 83 μM). Steric bulk and lipophilicity enhance binding to inactivated sodium channels .
  • The oxo group may stabilize interactions via hydrogen bonding .

Comparative Data Table

Compound Core Structure Key Substituents IC₅₀ (Use-Dependent Block) logP (Estimated) Applications
This compound Phosphanium (P(V)) 2x 2,6-dimethylphenoxy, oxo N/A ~4.5 Catalysis, Pharmacology
Mexiletine (Compound I) Amine 2,6-dimethylphenoxy 83 μM ~1.8 Antimyotonic agent
Compound III (Mexiletine analog) Amine 2,6-dimethylphenoxy 15 μM ~2.5 Sodium channel blocker
(2,6-Dimethylphenyl)diphenylphosphine Phosphine (P(III)) 2,6-dimethylphenyl, 2x phenyl N/A ~5.0 Catalytic ligand
Bis(2-methoxyphenyl)phosphine Phosphine (P(III)) 2x 2-methoxyphenyl N/A ~3.2 Metal coordination

Key Research Findings

Steric and Electronic Tuning: The 2,6-dimethylphenoxy group in the target compound and mexiletine analogs enhances steric hindrance and lipophilicity, critical for targeting hydrophobic binding pockets (e.g., sodium channels) .

Pharmacological Superiority: Compounds with 2,6-dimethylphenoxy groups (e.g., Compound III) exhibit lower IC₅₀ values than parent drugs, underscoring the substituent’s therapeutic value .

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